2-(2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione
Description
This compound is a heterocyclic derivative featuring a 1,3,4-oxadiazole core linked to a 1H-isoindole-1,3(2H)-dione moiety via a sulfanyl ethyl bridge. Such structural complexity is typical of compounds designed for pharmaceutical or agrochemical applications, where the balance between hydrophobicity and functional group interactions is critical .
Properties
IUPAC Name |
2-[2-[[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S/c1-2-3-4-7-16-10-12-17(13-11-16)20-24-25-23(29-20)30-15-14-26-21(27)18-8-5-6-9-19(18)22(26)28/h5-6,8-9,16-17H,2-4,7,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHWLONMNLSZSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=NN=C(O2)SCCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carbon disulfide and an alkyl halide under basic conditions.
Attachment of the pentylcyclohexyl group: This step involves the alkylation of the oxadiazole ring with a pentylcyclohexyl halide.
Formation of the isoindole dione moiety: This can be synthesized by reacting phthalic anhydride with an appropriate amine, followed by cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the isoindole dione moiety, potentially leading to ring opening or hydrogenation.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the oxadiazole ring or the isoindole dione moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the oxadiazole ring or isoindole dione moiety.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound may be investigated for their potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicine, the compound or its derivatives could be explored for drug development, particularly if they exhibit promising biological activities.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the biological context and the specific targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from the N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Series
Evidence from the Brazilian Journal of Pharmaceutical Sciences (2015) provides data on structurally related compounds (e.g., 8t , 8u , 8v , 8w ) with modifications in the aromatic substituents and acetamide groups (Table 1) .
Table 1: Comparative Analysis of Key Compounds
Key Differences and Implications
Lipophilicity : The target compound’s 4-pentylcyclohexyl group likely enhances membrane permeability compared to the indole-methyl substituents in 8t–8w , which may improve bioavailability in hydrophobic environments .
Comparison with Isoindole-Dione Derivatives in Agrochemical Contexts
references 2-((trichloromethyl)thio)-1H-isoindole-1,3(2H)-dione (folpet), a fungicide. Unlike the target compound, folpet lacks the oxadiazole ring and instead features a trichloromethylthio group. This difference highlights:
- Mechanistic Divergence : Folpet’s antifungal action arises from thiol reactivity, whereas the target compound’s oxadiazole and sulfanyl groups may target enzymes like LOX or cholinesterases .
- Toxicity Profile : Folpet is associated with phytotoxicity at high doses, whereas the target compound’s cyclohexyl group may reduce unintended reactivity .
Biological Activity
The compound 2-(2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione , also known by its various synonyms, is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C23H32N2O3S
- Molecular Weight : 416.57678 g/mol
- CAS Number : Not explicitly stated but can be derived from related compounds.
The biological activity of this compound is largely attributed to its structural components, particularly the 1,3,4-oxadiazole and isoindole moieties. These structures are known to interact with various biological targets:
- Inhibition of Enzymatic Activity : The oxadiazole ring is often associated with the inhibition of carboxylesterases and other enzymes involved in metabolic pathways. For instance, related compounds have been identified as potent inhibitors of Notum carboxylesterase activity, which plays a role in Wnt signaling pathways crucial for cell proliferation and differentiation .
- Anticancer Properties : Some derivatives of oxadiazoles have shown promise in cancer therapy by modulating key signaling pathways. The compound's ability to restore Wnt signaling in the presence of inhibitors suggests potential applications in cancer treatment .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Recent studies have explored the biological implications of compounds similar to this compound:
- Antitumor Activity : A study evaluated the effects of related oxadiazole derivatives on tumor cell lines. Results indicated significant cytotoxicity against various cancer types, with mechanisms linked to apoptosis induction and cell cycle arrest .
- Fluorescence and Viscosity Sensing : Research on structurally similar compounds demonstrated their utility as fluorescent sensors in varying viscosities. This characteristic could be leveraged for real-time monitoring in biological systems .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization typically involves adjusting reaction parameters such as solvent choice, temperature, and stoichiometry. For oxadiazole-containing compounds like this, cyclization of amidoximes with isatoic anhydrides in dimethyl sulfoxide (DMSO) under basic conditions (e.g., NaOH) is a common approach . Key steps include:
- Reaction Monitoring : Use TLC or HPLC to track intermediate formation.
- Purification : Column chromatography with gradients of ethyl acetate/hexane for isolating pure product.
- Yield Improvement : Optimize molar ratios (e.g., 1:1.2 for amidoxime:anhydride) and reflux at 80–90°C for 6–8 hours.
Characterization via FTIR (C=O stretch at ~1700 cm⁻¹) and ¹H NMR (isoindole-dione protons at δ 7.5–8.0 ppm) ensures structural fidelity .
Q. What analytical techniques are critical for characterizing this compound’s structural and functional groups?
- Methodological Answer : A multi-technique approach is essential:
- FTIR : Identifies carbonyl groups (isoindole-dione C=O at ~1770 cm⁻¹) and sulfanyl (C-S-C) stretches (~650 cm⁻¹) .
- NMR Spectroscopy : ¹H NMR resolves aromatic protons (isoindole-dione) and oxadiazole-linked ethyl groups (δ 3.5–4.0 ppm for SCH₂CH₂). ¹³C NMR confirms quaternary carbons in the cyclohexyl moiety .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ ion at m/z 495.2).
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
- Methodological Answer :
- Solubility Screening : Test in solvents like DMSO, acetonitrile, and ethanol at concentrations up to 10 mM. Use UV-Vis spectroscopy to detect precipitation or aggregation.
- Stability Profiling : Incubate at 25°C and 37°C in PBS (pH 7.4) for 24–72 hours. Monitor degradation via HPLC .
- Light Sensitivity : Expose to UV (254 nm) and visible light; track changes using TLC or NMR .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity and binding interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., oxadiazole sulfur as a nucleophile) .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes with hydrophobic pockets) using AutoDock Vina. Focus on the 4-pentylcyclohexyl group’s role in hydrophobic binding .
- MD Simulations : Assess conformational stability in lipid bilayers to evaluate membrane permeability .
Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?
- Methodological Answer :
- Analog Synthesis : Modify the 4-pentylcyclohexyl or sulfanyl-ethyl groups to test hydrophobicity and steric effects.
- Biological Assays : Screen analogs for antimicrobial activity (MIC assays) or anticancer potential (MTT assays on cancer cell lines).
- Data Correlation : Use regression analysis to link logP values (calculated via ChemDraw) with bioactivity. Example SAR table:
| Analog | Substituent Modification | Bioactivity (IC₅₀, μM) | logP |
|---|---|---|---|
| Parent | None | 12.3 ± 1.2 | 4.5 |
| A | Shorter alkyl chain | 45.6 ± 3.1 | 3.8 |
| B | Aromatic substitution | 8.9 ± 0.9 | 5.2 |
This table highlights the critical role of the pentylcyclohexyl group in potency .
Q. How can contradictory data in spectral or biological results be resolved?
- Methodological Answer :
- Replicate Experiments : Repeat synthesis and characterization to rule out batch variability.
- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals (e.g., cyclohexyl vs. isoindole protons) .
- Biological Triangulation : Validate activity across multiple assays (e.g., enzymatic inhibition + cell-based assays) and compare with structurally similar compounds .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
